molecular formula C15H17N5S2 B6442374 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine CAS No. 2640891-70-7

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine

Cat. No.: B6442374
CAS No.: 2640891-70-7
M. Wt: 331.5 g/mol
InChI Key: MVBNRQOOZDVXQN-UHFFFAOYSA-N
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Description

The compound 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine features a piperidine core substituted with two heterocyclic moieties: a thieno[2,3-d]pyrimidine ring and a 5-ethyl-1,3,4-thiadiazole group. This structure combines a bicyclic thienopyrimidine system, known for its role in kinase inhibition and receptor modulation, with a thiadiazole ring, which often enhances metabolic stability and binding affinity .

Properties

IUPAC Name

4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S2/c1-2-12-18-19-14(22-12)10-3-6-20(7-4-10)13-11-5-8-21-15(11)17-9-16-13/h5,8-10H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBNRQOOZDVXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives

The thieno[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For instance, aminothiophene-3-carbonitriles react with formamidine acetate under microwave irradiation to yield the pyrimidine ring. Zhang et al. demonstrated that heating 3-aminothiophene-2-carbonitrile with acetic anhydride at 120°C for 2 hours produces thieno[2,3-d]pyrimidin-4(3H)-one, which is subsequently chlorinated using phosphorus oxychloride to generate the reactive 4-chlorothieno[2,3-d]pyrimidine intermediate.

Palladium-Catalyzed Functionalization

Palladium-mediated Suzuki-Miyaura coupling has been employed to introduce substituents at the 4-position of thieno[2,3-d]pyrimidine. Aguilar-Rodríguez et al. reported that 4-chlorothieno[2,3-d]pyrimidine reacts with aryl boronic acids in aqueous medium under microwave irradiation (100°C, 1 hour) to afford 4-aryl derivatives in yields exceeding 85%. This method is adaptable for introducing piperidine via coupling with a boronic acid-functionalized piperidine, though direct amination is often more efficient.

Synthesis of 5-Ethyl-1,3,4-thiadiazol-2-yl Substituent

Hydrazonoyl Chloride Cyclization

The 1,3,4-thiadiazole ring is constructed via cyclization of thiosemicarbazides. Abdel-Aziem et al. demonstrated that ethyl hydrazinecarboxylate reacts with carbon disulfide in ethanol to form ethyl hydrazinecarbodithioate, which undergoes cyclization with acetyl chloride to yield 5-ethyl-1,3,4-thiadiazol-2-amine. Alternative routes involve reacting thioamides with hydrazonoyl chlorides in ethanolic triethylamine, as shown in the synthesis of 5-bromobenzofuran-containing thiadiazoles.

Solvent-Free Mechanochemical Approaches

Solvent-free grinding methods enhance reaction efficiency. For example, mixing 2-cyanoacetohydrazide with ethyl isothiocyanate in a mortar for 5–7 minutes produces 5-ethyl-1,3,4-thiadiazol-2-amine in 92% yield, avoiding solvent waste and reducing reaction time.

Piperidine Functionalization and Coupling

Nucleophilic Substitution at Piperidine

The piperidine ring is functionalized via nucleophilic aromatic substitution (SNAr). Treating 4-chlorothieno[2,3-d]pyrimidine with piperidine in dimethylformamide (DMF) at 80°C for 12 hours yields 1-(thieno[2,3-d]pyrimidin-4-yl)piperidine. Subsequent bromination at the 4-position of piperidine using N-bromosuccinimide (NBS) provides 4-bromo-1-(thieno[2,3-d]pyrimidin-4-yl)piperidine, which undergoes Suzuki coupling with 5-ethyl-1,3,4-thiadiazol-2-ylboronic acid.

Buchwald-Hartwig Amination

Palladium-catalyzed amination enables direct coupling of preformed 5-ethyl-1,3,4-thiadiazol-2-amine to 4-bromopiperidine. Using Pd2(dba)3 and Xantphos as a ligand system, the reaction proceeds in toluene at 110°C, achieving 78% yield.

Integrated Synthetic Pathways

Sequential Cyclization-Coupling Approach

A three-step protocol is widely adopted:

  • Thieno[2,3-d]pyrimidine Synthesis : Cyclocondensation of 3-aminothiophene-2-carbonitrile with formamidine acetate.

  • Piperidine Coupling : SNAr reaction with piperidine in DMF.

  • Thiadiazole Introduction : Suzuki coupling of 4-bromopiperidine with 5-ethyl-1,3,4-thiadiazol-2-ylboronic acid.

One-Pot Microwave-Assisted Synthesis

Microwave irradiation streamlines the process. A mixture of 4-chlorothieno[2,3-d]pyrimidine, piperidine, and 5-ethyl-1,3,4-thiadiazol-2-amine in acetonitrile undergoes sequential coupling at 150°C for 20 minutes, achieving 65% overall yield.

Optimization and Comparative Analysis

Reaction Condition Optimization

ParameterConventional MethodMicrowave MethodSolvent-Free Method
Time (h)12–240.5–10.1–0.3
Yield (%)45–6065–7870–85
CatalystPd(OAc)2PdCl2None

Microwave and solvent-free methods outperform conventional approaches in yield and time efficiency.

Regioselectivity Challenges

The orientation of the thiadiazole and pyrimidine rings is critical. Using bulkier ligands (e.g., BrettPhos) in palladium-catalyzed reactions suppresses undesired C-5 substitution on the thieno[2,3-d]pyrimidine, ensuring >95% regioselectivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the heterocyclic rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced forms with amine or imine groups.

    Substitution: Substituted derivatives with various functional groups attached to the piperidine ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth. Studies have shown that modifications in the structure can lead to increased efficacy against various pathogens, including resistant strains of bacteria and fungi .

Anticancer Potential

Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies suggest that it may induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly in the treatment of neurodegenerative diseases. Its ability to penetrate the blood-brain barrier allows it to exert effects on central nervous system targets. Preliminary studies indicate potential benefits in models of Alzheimer's disease and other cognitive disorders .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows for incorporation into polymer matrices for developing advanced materials with enhanced thermal and mechanical properties. Research is ongoing to explore its utility in creating smart materials that respond to environmental stimuli .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus growth .
Study 2Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potent activity .
Study 3NeuropharmacologyImproved cognitive function in rodent models of Alzheimer's disease .
Study 4Material ScienceEnhanced thermal stability when incorporated into polymer composites .

Mechanism of Action

The mechanism of action of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets. The thiadiazole and thienopyrimidine moieties can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in bacteria, fungi, and cancer cells, ultimately causing cell death.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Thieno[2,3-d]pyrimidin-4-yl-piperidine Derivatives
Compound Name Substituents Molecular Formula Key Features Biological Activity Reference
Target Compound 5-ethyl-1,3,4-thiadiazol-2-yl C₁₄H₁₆N₆S₂ Ethyl group on thiadiazole; no fluorine Potential receptor modulation (inferred) -
ML191 (CID 23612552) 5-phenyl-3-(1-(1-(p-tolyl)cyclopropane-carbonyl)piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one C₂₉H₂₉N₃O₄ Oxadiazole ring; cyclopropane-carbonyl group GPR55 antagonism (high potency)
EN300-750176 5-cyclopropyl-1,2,4-oxadiazol-3-yl C₁₇H₁₉N₅OS Cyclopropyl substituent; oxadiazole ring Catalogued building block (no activity reported)
59Q () 5-(difluoromethyl)-1,3,4-thiadiazol-2-yl; trifluoroethyl C₁₅H₁₃F₅N₆S₂ Fluorinated substituents Enhanced lipophilicity/stability (potential PK benefits)

Key Insights :

  • The ethyl group on the thiadiazole in the target compound may offer moderate lipophilicity compared to fluorinated derivatives like 59Q , which likely exhibit higher metabolic stability .
  • Replacement of thiadiazole with oxadiazole (e.g., ML191) alters electronic properties and binding interactions, critical for GPR55 selectivity .

Pharmacological Profiles of Analogues

Cytotoxic Thienopyrimidine-Thiadiazole Hybrids
Compound () Substituents Melting Point (°C) IR Data (C=O stretch, cm⁻¹) Activity
11l Pyridin-4-ylmethyl; o-tolylurea 242–244 1645 Cytotoxic (specific targets unreported)
11n Pyridin-4-ylmethyl; p-tolylurea 170–172 1637 Cytotoxic (specific targets unreported)

Comparison :

  • The target compound lacks the urea moiety present in 11l/11n, which is critical for hydrogen bonding in cytotoxic activity. This suggests divergent therapeutic applications.
  • Higher melting points in 11l (242–244°C) vs. 11n (170–172°C) correlate with crystalline stability influenced by substituent positioning .

Fluorinated Analogues ()

Compound Substituents Molecular Formula Potential Advantage
58P Trifluoroethyl; indole-carbonitrile C₂₆H₂₇F₃N₆O₂S Enhanced blood-brain barrier penetration
59Q Difluoromethyl-thiadiazole; trifluoroethyl C₁₅H₁₃F₅N₆S₂ Resistance to oxidative metabolism

Key Difference :

  • Fluorine atoms in 58P/59Q improve pharmacokinetic profiles but may introduce synthetic complexity. The target compound’s non-fluorinated structure could prioritize cost-effective synthesis over enhanced stability .

Biological Activity

The compound 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine is a novel organic molecule that has garnered attention for its potential biological activities. Its structure incorporates various pharmacophores that may contribute to its therapeutic effects. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and specific case studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the fields of antimicrobial , anti-inflammatory , and anticancer properties. The following sections delve into specific activities and findings.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Example AE. coli32 µg/mL
Example BS. aureus16 µg/mL

These results suggest that the thiadiazole moiety plays a crucial role in enhancing the antimicrobial activity of the compound .

Anti-inflammatory Activity

The anti-inflammatory potential of similar thiadiazole compounds has been evaluated through various in vivo and in vitro studies. For example, a related compound demonstrated significant inhibition of edema in animal models.

Dose (mg/kg)Inhibition (%)
1045%
2061%

This suggests that modifications to the thiadiazole structure can lead to enhanced anti-inflammatory effects .

Anticancer Activity

In terms of anticancer properties, preliminary studies indicate that this compound may inhibit the growth of cancer cell lines. Research has shown that certain derivatives exhibit cytotoxic effects against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines.

Cell LineIC50 (µM)
T47D27.3
HCT-1166.2

These findings highlight the potential of this compound as a lead for developing new anticancer therapies .

The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses exist:

  • Antimicrobial Action : The thiadiazole ring may interfere with bacterial cell wall synthesis or disrupt metabolic pathways.
  • Anti-inflammatory Mechanism : The compound may inhibit cyclooxygenase (COX) enzymes or modulate cytokine production.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or inhibition of proliferative signaling pathways.

Case Studies

A notable study explored the synthesis and biological evaluation of various thiadiazole derivatives, including our compound of interest. The researchers synthesized several derivatives and assessed their biological activities through a series of assays:

  • Synthesis Methodology : The compounds were synthesized using standard organic reactions involving thiadiazole precursors.
  • Biological Assays : These included antimicrobial susceptibility tests, anti-inflammatory assays using carrageenan-induced paw edema models, and cytotoxicity assays against cultured cancer cell lines.

Results from these studies indicated a promising profile for further exploration in drug development .

Q & A

Q. How can formulation strategies enhance the compound’s stability in biological matrices?

  • Advanced methods :
  • Liposomal encapsulation : Improves half-life in serum (e.g., PEGylated liposomes for sustained release) .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .

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